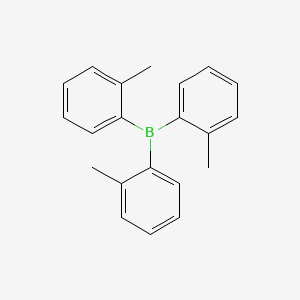

Tris(2-methylphenyl)borane

説明

Tris(2-methylphenyl)borane (C₂₁H₂₁B) is an organoboron compound featuring a central boron atom coordinated to three 2-methylphenyl groups. Its structure, confirmed via NMR and crystallographic data (InChIKey: YFDAMRSZJLWUSQ-UHFFFAOYSA-N), places methyl substituents in the ortho positions of each aromatic ring, introducing steric bulk and modest electron-donating effects . Historically, Wittig et al. This contrasts with fluorinated triarylboranes, which often display enhanced Lewis acidity and distinct photophysical properties due to electron-withdrawing substituents.

特性

CAS番号 |

42270-57-5 |

|---|---|

分子式 |

C21H21B |

分子量 |

284.2 g/mol |

IUPAC名 |

tris(2-methylphenyl)borane |

InChI |

InChI=1S/C21H21B/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChIキー |

YFDAMRSZJLWUSQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |

正規SMILES |

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Triarylboranes

Structural and Electronic Properties

The electronic and steric profiles of triarylboranes are dictated by aryl substituents. Key comparisons include:

*Lewis acidity values (Gutmann Acceptor Number, AN) are approximate and based on comparative studies.

Key Observations:

- Electron-withdrawing groups (e.g., -F, -CF₃) significantly enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Tris(3,5-bis(CF₃)phenyl)borane, for instance, surpasses BCF in catalytic hydroboration due to its extreme acidity .

- Steric effects : this compound and tris(2,6-dimethylphenyl)borane exhibit reduced reactivity in catalysis compared to less hindered analogs, as methyl groups hinder substrate access .

- Photophysics : Fluorinated boranes (e.g., BCF) often engage in charge-transfer interactions, enabling applications in sensing and optoelectronics. This compound’s fluorescence, however, lacks practical utility due to low quantum yield and absence of room-temperature phosphorescence .

Catalytic Performance

- Hydroboration : BCF and tris(3,5-bis(CF₃)phenyl)borane catalyze alkene/alkyne hydroboration with HBpin at ambient temperatures, whereas this compound shows negligible activity due to weaker Lewis acidity .

- Hydrosilylation : BCF enables catalytic hydrosilylation of carbonyls via FLP mechanisms, a reactivity absent in methyl-substituted analogs .

- Polymerization: BCF activates zirconocene catalysts for ethylene polymerization, though with lower efficiency than MAO (methylaluminoxane) . No such applications are reported for this compound.

Stability and Reactivity

- Thermal stability : Fluorinated boranes (e.g., BCF) decompose above 200°C, while this compound is stable under standard conditions but less so under oxidative or protic environments .

- Hydrolytic sensitivity : BCF reacts vigorously with water, forming [B(C₆F₅)₃(OH)]⁻, whereas this compound’s hydrolytic behavior remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。